L-Talose-13C

CAS No.:

Cat. No.: VC16655540

Molecular Formula: C6H12O6

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O6 |

|---|---|

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | (2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |

| Standard InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1/i1+1 |

| Standard InChI Key | GZCGUPFRVQAUEE-KAKKWTBXSA-N |

| Isomeric SMILES | C([C@@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |

| Canonical SMILES | C(C(C(C(C(C=O)O)O)O)O)O |

Introduction

Synthesis and Production of L-Talose-13C

Synthetic Pathways

The synthesis of L-Talose-13C typically begins with D-xylose, a pentose sugar that undergoes cyanohydrin reduction to introduce the carbon-13 label. This method, adapted from protocols used for D-talose-13C, involves the reaction of D-xylose with potassium cyanide-13C to form a cyanohydrin intermediate, which is subsequently reduced to yield the labeled hexose . Recent innovations have employed convergent block glycosylation strategies, such as the [3 + 2] approach, to assemble complex oligosaccharides containing 6-deoxy-L-talose units .

Table 1: Key Synthetic Steps for L-Talose-13C

| Step | Description | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyanohydrin formation | D-Xylose, K13CN | 85–90 |

| 2 | Reduction | H2/Pd-BaSO4 | 75–80 |

| 3 | Epimerization | Base catalysis | 60–65 |

Chemoselective Deprotection and Purification

A critical challenge in L-Talose-13C synthesis is the selective removal of protecting groups without destabilizing the glycosidic bonds or isotopic labels. The 2,2,2-trichloroethoxycarbonyl (Troc) group has proven effective, enabling high-yield glycosylation and subsequent deprotection under mild, pH-neutral conditions . Chromatographic purification on Dowex 50 × 8 (Ca2+ form) ensures the isolation of enantiomerically pure L-Talose-13C .

Molecular Characteristics and Structural Analysis

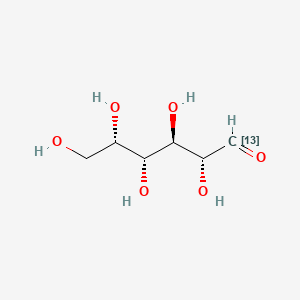

Structural Features

L-Talose-13C shares the core structure of talose, featuring four chiral centers with hydroxyl groups at C2, C3, C4, and C5. The carbon-13 label is typically incorporated at the C1 position, adjacent to the anomeric carbon, to maximize detectability in NMR spectra . This labeling strategy enhances the resolution of spectroscopic data, enabling precise quantification of tautomeric forms (pyranose, furanose, acyclic) in aqueous solutions .

Table 2: Molecular Properties of L-Talose-13C

| Property | Value |

|---|---|

| Molecular Formula | C6H12O6 |

| Molecular Weight | 181.15 g/mol |

| Tautomeric Distribution (30°C) | Pyranose: 99.3%, Furanose: 0.6%, Acyclic: 0.1% |

| Solubility | >100 mg/mL in H2O |

NMR Spectroscopy and Isotope Effects

High-resolution 13C NMR studies of L-Talose-13C have revealed deuterium isotope effects on tautomeric equilibria, particularly in pyranose rings. For instance, axial C-2H bonds in β-L-talopyranose induce a 0.2% shift toward the α-anomer compared to non-deuterated analogs . These subtle effects underscore the importance of isotopic labeling in resolving conformational dynamics.

Applications in Metabolic Research

Metabolic Flux Analysis (MFA)

L-Talose-13C has become a cornerstone in MFA, a technique quantifying intracellular reaction rates by tracking isotope distributions. In cancer studies, it has illuminated the Warburg effect, where malignant cells preferentially metabolize glucose to lactate even under aerobic conditions . For example, hyperpolarized 13C-pyruvate MRI, a related modality, has demonstrated a 42% reduction in pyruvate-to-lactate conversion rates (kPL) following chemotherapy in metastatic prostate cancer .

Table 3: Metabolic Parameters in Cancer Studies Using 13C-Labeled Sugars

| Parameter | L-Talose-13C | 13C-Glucose | 13C-Lactate |

|---|---|---|---|

| kPL (s−1) | 0.013–0.026 | 0.018–0.030 | N/A |

| SNR (tcarb) | 19.5–290.3 | 150–300 | 50–100 |

Enzyme Activity Profiling

The compound’s unique structure facilitates studies on LDH (lactate dehydrogenase) and PDH (pyruvate dehydrogenase) activities. RNA-seq analyses of metastatic biopsies have shown elevated Ldha expression (15.7 ± 0.7) relative to Pdha1 (12.8 ± 0.9), correlating with enhanced glycolytic flux in aggressive cancers .

Comparative Analysis with Other Isotope-Labeled Sugars

Advantages Over 13C-Glucose

Unlike 13C-glucose, which enters central carbon metabolism rapidly, L-Talose-13C’s rarity allows targeted analysis of peripheral pathways. This specificity is critical in discerning compartmentalized metabolic activities in organelles or microbial symbionts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume